molecular formula C30H46O6 B7980697 Urs-12-en-28-oic acid, 3,6,19-trihydroxy-23-oxo-, (3beta,4alpha,6beta)-

Urs-12-en-28-oic acid, 3,6,19-trihydroxy-23-oxo-, (3beta,4alpha,6beta)-

Cat. No.: B7980697
M. Wt: 502.7 g/mol
InChI Key: NBJMEEGTJUXGLI-KNOXKUGQSA-N
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Description

The compound Urs-12-en-28-oic acid, 3,6,19-trihydroxy-23-oxo-, (3beta,4alpha,6beta)- is a complex organic molecule with a unique structure It belongs to the class of tetradecahydropicene derivatives, which are known for their intricate ring systems and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urs-12-en-28-oic acid, 3,6,19-trihydroxy-23-oxo-, (3beta,4alpha,6beta)- involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:

    Formation of the core tetradecahydropicene structure: through cyclization reactions.

    Introduction of functional groups: such as formyl, hydroxy, and carboxylic acid groups via selective reactions.

    Purification and isolation: of the final product using techniques like chromatography.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: to accommodate larger quantities of reactants.

    Utilizing continuous flow reactors: for efficient and consistent production.

    Implementing advanced purification techniques: to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Urs-12-en-28-oic acid, 3,6,19-trihydroxy-23-oxo-, (3beta,4alpha,6beta)-: undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: Functional groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones, while reduction of the formyl group may yield alcohols.

Scientific Research Applications

Urs-12-en-28-oic acid, 3,6,19-trihydroxy-23-oxo-, (3beta,4alpha,6beta)-: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Urs-12-en-28-oic acid, 3,6,19-trihydroxy-23-oxo-, (3beta,4alpha,6beta)- exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with DNA or RNA: Affecting gene expression.

    Influencing cellular signaling pathways: Altering cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Tetradecahydropicene derivatives: Compounds with similar core structures but different functional groups.

    Polycyclic aromatic hydrocarbons: Compounds with multiple fused aromatic rings.

Uniqueness

Urs-12-en-28-oic acid, 3,6,19-trihydroxy-23-oxo-, (3beta,4alpha,6beta)-: is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,12aR,14bS)-9-formyl-1,8,10-trihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O6/c1-17-9-12-30(24(34)35)14-13-27(4)18(22(30)29(17,6)36)7-8-20-25(2)11-10-21(33)26(3,16-31)23(25)19(32)15-28(20,27)5/h7,16-17,19-23,32-33,36H,8-15H2,1-6H3,(H,34,35)/t17-,19?,20-,21?,22-,23?,25-,26?,27-,28-,29-,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJMEEGTJUXGLI-KNOXKUGQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(C5(C)C=O)O)C)O)C)C2C1(C)O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC(C5[C@@]4(CCC(C5(C)C=O)O)C)O)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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